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Aimed at researchers, scientists, and drug development professionals, this guide provides a

comparative overview of the antiviral studies concerning components of the Reyanning (RYN)

mixture, which includes Rengynic acid analogs, and established antiviral drugs, Remdesivir

and Favipiravir. The absence of direct independent replication studies for Rengynic acid
necessitates a comparative approach based on available clinical and preclinical data.

The Reyanning (RYN) mixture, a traditional Chinese medicine formulation, has been clinically

evaluated for the treatment of respiratory viral infections, including those caused by SARS-

CoV-2.[1][2][3][4] The mixture contains several pharmacologically active components derived

from plants such as Forsythia suspensa (source of Rengynic acid), Lonicera japonica

(honeysuckle), and Scutellaria baicalensis.[1][5] This guide synthesizes the available data on

the antiviral activity of the key components of the RYN mixture and compares it with the well-

documented efficacy of Remdesivir and Favipiravir against SARS-CoV-2 and influenza viruses,

respectively.

Quantitative Data on Antiviral Efficacy
The following tables summarize the available quantitative data from in vitro and clinical studies.

It is important to note the heterogeneity in study designs, viral strains, and cell lines, which

makes direct comparison challenging.
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Compound/Dr
ug

Virus Strain(s) Cell Line
Efficacy Metric
(EC₅₀/IC₅₀)

Source

Favipiravir (T-

705)

Seasonal

Influenza A, B, C;

Oseltamivir-

resistant strains

MDCK
EC₅₀: 0.014 -

0.55 µg/mL
[6][7]

Baicalein

Pandemic 2009

H1N1, Seasonal

2007 H1N1

Not specified

IC₅₀ = 0.018 µM

(for pandemic

H1N1)

[8]

Baicalin

Influenza

A/FM1/1/47

(H1N1)

MDCK
EC₅₀ = 43.3

µg/mL
[9]

Baicalin

Influenza

A/Beijing/32/92

(H3N2)

MDCK
EC₅₀ = 104.9

µg/mL
[9]

Honeysuckle

Acids Extract

H1N1, H3N2,

H1N1-H275Y
MDCK

EC₅₀: 3.8 µg/mL

(H1N1), 4.1

µg/mL (H3N2),

>20 µg/mL

(H1N1-H275Y)

[10]
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Compound/Dr
ug

Virus Strain(s) Cell Line
Efficacy Metric
(EC₅₀)

Source

Remdesivir SARS-CoV-2 Vero E6 0.77 µM [11]

Remdesivir
SARS-CoV-2

Variants
Vero E6

Inhibition of viral

RNA synthesis at

1 µM

[12][13]

Baicalin SARS-CoV-2 Not specified
Potent antiviral

activity reported
[14]

Honeysuckle

(Lonicera

japonica)

SARS-CoV-2 Not specified

Potential to

suppress viral

entry

[15]
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Treatment Virus Study Design Key Findings Source

Reyanning

(RYN) Mixture

SARS-CoV-2

Omicron
Retrospective

Shorter viral

shedding time

(median: 7 vs. 8

days); Shorter

hospitalization

duration

(median: 9 vs. 10

days) compared

to control.

[2]

Remdesivir SARS-CoV-2

Randomized

Controlled Trial

(ACTT-1)

Reduced median

time to recovery

by 4 days in

hospitalized

patients requiring

supplemental

oxygen

compared to

placebo.

[16]

Remdesivir SARS-CoV-2
Randomized

Controlled Trial

Significantly

lower median

duration of

hospital stay (10

days) compared

to the control

group (16 days).

[17]

Favipiravir COVID-19
Open-Label

Control Study

Shorter viral

clearance

median time (4

days) compared

to the control

group (11 days).

[18]

Experimental Protocols

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1185122/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7687338/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8922517/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7185795/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2810571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summaries of the experimental protocols used in the cited studies.

In Vitro Antiviral Assays
Plaque Reduction Assay (Favipiravir, Remdesivir):

Madin-Darby Canine Kidney (MDCK) or Vero E6 cells are seeded in multi-well plates.

Cells are infected with the respective virus (influenza or SARS-CoV-2).

The virus is allowed to adsorb for a specific period.

The inoculum is removed, and cells are overlaid with a medium containing various

concentrations of the antiviral agent and a substance to form a semi-solid overlay (e.g.,

agarose).

After incubation, cells are fixed and stained to visualize plaques (zones of cell death).

The number and size of plaques are quantified to determine the concentration of the drug

that inhibits plaque formation by 50% (EC₅₀).[19][20]

Quantitative RT-PCR (Remdesivir):

Vero E6 cells are infected with SARS-CoV-2.

Cells are treated with different concentrations of Remdesivir.

After a set incubation period (e.g., 48 hours), total RNA is extracted from the cell culture

supernatant or the cells.

The amount of viral RNA is quantified using quantitative reverse transcription-polymerase

chain reaction (qRT-PCR) targeting a specific viral gene.

The reduction in viral RNA levels in treated cells compared to untreated cells indicates

antiviral activity.[13]
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Reyanning (RYN) Mixture for SARS-CoV-2:

A retrospective study involving elderly patients infected with the SARS-CoV-2 Omicron

variant.

The treatment group received the Reyanning mixture in addition to standard care.

The control group received standard care only.

Primary endpoints included viral shedding time and duration of hospitalization.[2]

Remdesivir for COVID-19 (ACTT-1 Trial):

A randomized, double-blind, placebo-controlled trial.

Hospitalized adult patients with COVID-19 were randomized to receive either intravenous

Remdesivir (200 mg loading dose on day 1, followed by 100 mg daily for up to 9 days) or a

placebo.

The primary outcome was the time to recovery.[16]

Favipiravir for COVID-19:

An open-label, controlled study.

Patients with confirmed COVID-19 were assigned to a treatment arm receiving Favipiravir

plus interferon-alpha or a control arm receiving lopinavir/ritonavir plus interferon-alpha.

Outcomes included time to viral clearance and changes in chest CT scans.[18]

Proposed Mechanisms of Action and Signaling
Pathways
Understanding the molecular mechanisms by which these agents exert their antiviral effects is

critical for drug development.

Reyanning Mixture and its Components:
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The antiviral mechanisms of the Reyanning mixture are likely multifaceted due to its

complex composition.

Forsythoside A, a compound from Forsythia suspensa, has been shown to reduce the

influenza M1 protein, which interferes with the budding of new virus particles.[21]

Baicalin and Baicalein from Scutellaria baicalensis are proposed to inhibit the

neuraminidase activity of influenza viruses, which is crucial for viral release from infected

cells.[8][9] They have also been identified as potential inhibitors of the SARS-CoV-2 3CL

protease.[14]

Honeysuckle (Lonicera japonica) extracts have demonstrated inhibitory effects on

influenza virus neuraminidase.[10] Some studies suggest that components of honeysuckle

can suppress SARS-CoV-2 entry.[15]

Remdesivir:

Remdesivir is a prodrug that is metabolized into its active form, an adenosine triphosphate

(ATP) analog.

This active form acts as a direct-acting antiviral by inhibiting the viral RNA-dependent RNA

polymerase (RdRp).

Incorporation of the Remdesivir metabolite into the nascent viral RNA chain leads to

delayed chain termination, thereby halting viral replication.

Favipiravir:

Favipiravir is also a prodrug that is converted to its active phosphoribosylated form.

It is recognized as a substrate by the viral RNA-dependent RNA polymerase (RdRp).

Its incorporation into the viral RNA strand leads to lethal mutagenesis, causing an

accumulation of non-viable viral genomes.[22] It can also act as a chain terminator.[6]
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Remdesivir Mechanism
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Caption: Proposed antiviral mechanisms of action.
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In Vitro Antiviral Assay Workflow Clinical Trial Workflow (Simplified)
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Caption: Generalized experimental workflows.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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